2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a heterocyclic compound that features a thiophene ring and a thiadiazole ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the condensation of thiophene derivatives with thiadiazole derivatives. One common method involves the reaction of 2-phenylacetic acid with thiophene-2-carboxylic acid hydrazide under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with various molecular targets, including enzymes and receptors. The thiophene and thiadiazole rings allow the compound to form stable complexes with metal ions and proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of a thiophene ring and a thiadiazole ring. Similar compounds include:
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-triazol-5-yl]acetamide: This compound has a triazole ring instead of a thiadiazole ring and exhibits different biological activities.
2-phenyl-N-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetamide: This compound contains an oxadiazole ring and is known for its antimicrobial properties
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C14H11N3OS2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-phenyl-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11N3OS2/c18-12(9-10-5-2-1-3-6-10)15-14-16-13(17-20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,16,17,18) |
InChI Key |
JZPVLSPOFBBHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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